[2-(4-tert-butylphenyl)cyclopropyl](4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
2-(4-tert-butylphenyl)cyclopropylmethanone is an organic compound with a complex structure that includes a cyclopropyl group, a tert-butylphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)cyclopropylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the tert-Butylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrazolyl Group: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the cyclopropyl, tert-butylphenyl, and pyrazolyl groups through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)cyclopropylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-tert-butylphenyl)cyclopropylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, 2-(4-tert-butylphenyl)cyclopropylmethanone has potential applications as a pharmaceutical intermediate. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics such as increased stability, reactivity, or selectivity to the materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)cyclopropylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Iodobenzoic Acid: An isomer of iodobenzoic acid, used in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
2-(4-tert-butylphenyl)cyclopropylmethanone is unique due to its combination of a cyclopropyl group, a tert-butylphenyl group, and a pyrazolyl group This combination imparts distinct chemical properties and reactivity patterns that are not commonly found in other compounds
Properties
Molecular Formula |
C19H23ClN2O |
---|---|
Molecular Weight |
330.8g/mol |
IUPAC Name |
[2-(4-tert-butylphenyl)cyclopropyl]-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H23ClN2O/c1-11-17(20)12(2)22(21-11)18(23)16-10-15(16)13-6-8-14(9-7-13)19(3,4)5/h6-9,15-16H,10H2,1-5H3 |
InChI Key |
TYANIFRHPYEYTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C)Cl |
Origin of Product |
United States |
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